Clinical Validation: AcBut Is the Only Linker Used in Two FDA-Approved Calicheamicin ADCs
AcBut is the linker component utilized in two distinct FDA-approved ADCs: gemtuzumab ozogamicin (Mylotarg) targeting CD33, and inotuzumab ozogamicin (Besponsa) targeting CD22 [1][2]. Both ADCs employ the identical AcBut-calicheamicin linker-payload combination conjugated via nonspecific lysine residues, achieving a drug-to-antibody ratio (DAR) of approximately 2-3 [3]. In contrast, alternative cleavable linkers such as Val-Cit have been successfully paired only with MMAE payloads across multiple approved ADCs (brentuximab vedotin, polatuzumab vedotin, enfortumab vedotin), with no approved calicheamicin conjugates utilizing Val-Cit chemistry [4].
| Evidence Dimension | Number of FDA-approved calicheamicin ADCs utilizing linker |
|---|---|
| Target Compound Data | 2 approved ADCs (gemtuzumab ozogamicin, inotuzumab ozogamicin) |
| Comparator Or Baseline | Val-Cit linker: 0 approved calicheamicin ADCs |
| Quantified Difference | AcBut exclusively validated for calicheamicin conjugation in approved therapeutics |
| Conditions | FDA approval records for ADC therapeutics, 2000-2024 |
Why This Matters
Procurement of AcBut enables replication of clinically validated ADC architectures that have established regulatory pathways and documented safety-efficacy profiles, reducing development uncertainty compared to unvalidated linker-payload combinations.
- [1] Pfizer Inc. BESPONSA (inotuzumab ozogamicin) Prescribing Information. Section 11: Description. View Source
- [2] Therapeutic Goods Administration. Mylotarg (gemtuzumab ozogamicin) Australian Product Information. View Source
- [3] The Antibody Society. Inotuzumab ozogamicin Approved ADC Database Entry. View Source
- [4] Fu Z, Li S, Han S, Shi C, Zhang Y. Antibody drug conjugate: the 'biological missile' for targeted cancer therapy. Signal Transduct Target Ther. 2022;7(1):93. View Source
